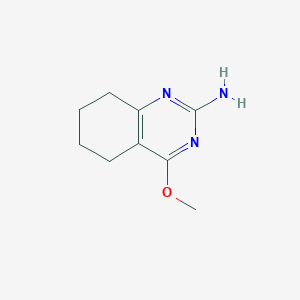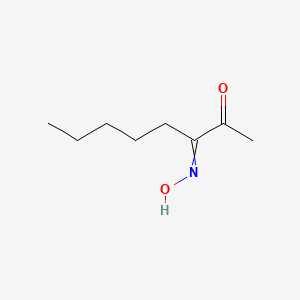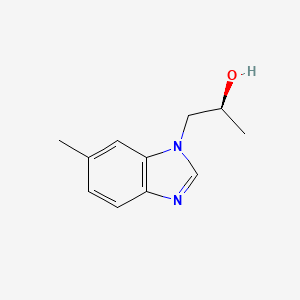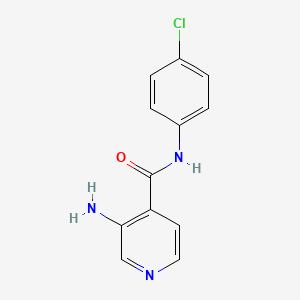
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H10ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound features an amino group, a chlorophenyl group, and an isonicotinamide moiety, making it a versatile molecule for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 4-chloroaniline with isonicotinic acid or its derivatives. One common method includes the following steps:
Formation of the amide bond: Reacting 4-chloroaniline with isonicotinic acid chloride in the presence of a base such as triethylamine.
Amination: Introducing the amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis: Using large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions involving the amino or chloro groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing reagents like sodium hydroxide or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating receptors: Interacting with cellular receptors to alter their function.
Affecting signaling pathways: Influencing various cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)isonicotinamide: Lacks the amino group, which may affect its reactivity and applications.
3-aminoisonicotinamide: Lacks the chlorophenyl group, which may influence its biological activity.
4-chloro-3-aminobenzamide: Similar structure but different positioning of functional groups
Uniqueness
3-Amino-N-(4-chlorophenyl)pyridine-4-carboxamide is unique due to the presence of both the amino and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H10ClN3O |
|---|---|
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
3-amino-N-(4-chlorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)14/h1-7H,14H2,(H,16,17) |
Clave InChI |
GHVOQHCROHSCDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=NC=C2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
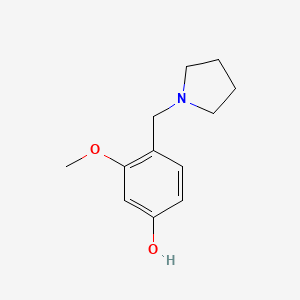
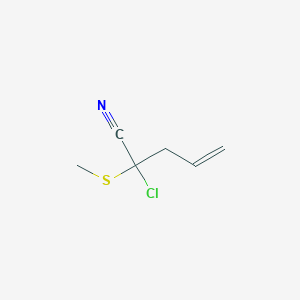
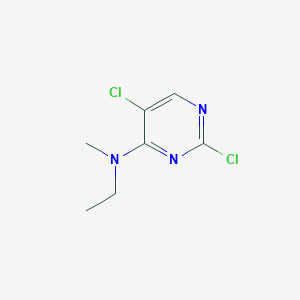
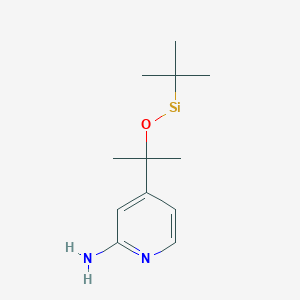
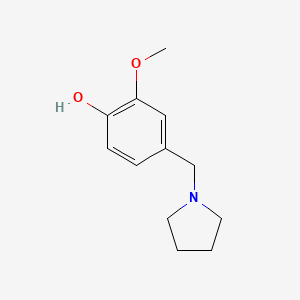
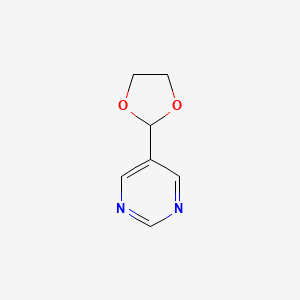
![5-Isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B8685940.png)

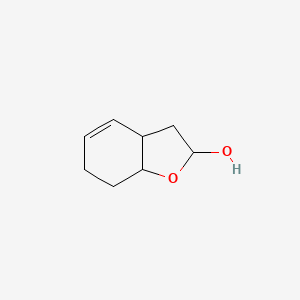
![10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8685953.png)
